6,8-difluoro-2-methylquinoline
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Overview
Description
6,8-difluoro-2-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-2-methylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the Skraup cyclization, where aniline derivatives react with aldehydes or ketones under acidic conditions to form the quinoline ring . For instance, reacting 2,3,4,5-tetrafluoroaniline with acrolein, crotonic aldehyde, or methylvinylketone can yield various fluorinated quinolines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 6,8-difluoro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles, leading to the formation of new derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
6,8-difluoro-2-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antineoplastic, and antiviral agent. Its fluorinated structure enhances its ability to interact with biological targets.
Materials Science: Fluorinated quinolines are used in the development of liquid crystals and other advanced materials.
Industrial Chemistry: The compound is used as a building block for the synthesis of various industrial chemicals and dyes.
Mechanism of Action
The mechanism of action of 6,8-difluoro-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death . The presence of fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
6,8-Difluoroquinoline: Lacks the methyl group at the 2-position but shares similar fluorination patterns.
2-Methylquinoline: Lacks fluorine atoms but has a similar quinoline structure with a methyl group at the 2-position.
Fluoroquinolones: A class of antibiotics with similar fluorinated quinoline structures but with additional functional groups that enhance their antibacterial activity.
Uniqueness: 6,8-difluoro-2-methylquinoline is unique due to its specific substitution pattern, which combines the effects of both methyl and fluorine groups. This combination enhances its biological activity and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F2N |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
6,8-difluoro-2-methylquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 |
InChI Key |
UUURKCKHQXFBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)F |
Origin of Product |
United States |
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